2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
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Overview
Description
2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyranone ring, a piperazine moiety, and a piperidine group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one typically involves multiple steps, including the formation of the pyranone ring, the introduction of the piperazine and piperidine groups, and the final coupling reactions. One common synthetic route is as follows:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction between a suitable diketone and an aldehyde under acidic conditions.
Introduction of the Piperazine Moiety: The piperazine group can be introduced via nucleophilic substitution reactions using 2-fluorophenylpiperazine and an appropriate leaving group.
Introduction of the Piperidine Group: The piperidine group can be introduced through reductive amination reactions using 4-methylpiperidine and a suitable carbonyl compound.
Final Coupling Reaction: The final step involves coupling the pyranone ring with the piperazine and piperidine groups using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine moieties, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.
Major Products Formed
Oxidation: N-oxides of the piperidine and piperazine groups.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Substituted derivatives at the fluorophenyl group.
Hydrolysis: Carboxylic acid and alcohol products from the ester linkage.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It has been investigated for its potential as a ligand for various biological targets, including receptors and enzymes.
Medicine: The compound shows promise as a therapeutic agent for the treatment of neurological disorders, due to its ability to modulate neurotransmitter systems.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(2-chlorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
- 2-((4-(2-bromophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
- 2-((4-(2-methylphenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
Uniqueness
The uniqueness of 2-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one lies in the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance the compound’s metabolic stability, bioavailability, and binding affinity to biological targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4/c1-18-6-8-28(9-7-18)24(30)17-32-23-16-31-19(14-22(23)29)15-26-10-12-27(13-11-26)21-5-3-2-4-20(21)25/h2-5,14,16,18H,6-13,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGRITIYQMWPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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